Product packaging for 2,3-Dihydro-1H-phenalene(Cat. No.:CAS No. 479-58-3)

2,3-Dihydro-1H-phenalene

Cat. No.: B12643856
CAS No.: 479-58-3
M. Wt: 168.23 g/mol
InChI Key: GKNLVRYWFYXZFU-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-phenalene (CID 3013890) is a versatile hydrogenated phenalene derivative that serves as a key intermediate and parent structure in diverse scientific research . Its core framework is integral to studies in pharmaceutical development, particularly as a precursor for novel neuropsychiatric therapeutics; specific this compound-2-amino compounds have been investigated for their potent anti-psychotic activity . In energy and materials science, this compound has been identified and determined in catalytically hydrogenated coal liquids, highlighting its role in fuel chemistry and the processing of complex hydrocarbon mixtures . Furthermore, its structural motif is found in natural product biosynthesis, as seen in dihydrotrihydroxyphenylphenalene intermediates isolated from resistant plantain varieties, where they are key phytoalexins in plant defense mechanisms . The fundamental phenalene unit is also a subject of interest in astrochemistry, with studies showing its potential as an efficient catalyst in the formation of molecular hydrogen in interstellar space . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12 B12643856 2,3-Dihydro-1H-phenalene CAS No. 479-58-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1H-phenalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H12/c1-4-10-6-2-8-12-9-3-7-11(5-1)13(10)12/h1-2,4-6,8H,3,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GKNLVRYWFYXZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC3=C2C(=CC=C3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197324
Record name 2,3-Dihydro-1H-phenalene
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Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479-58-3
Record name 2,3-Dihydro-1H-phenalene
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Record name 2,3-Dihydro-1H-phenalene
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Record name 2,3-Dihydro-1H-phenalene
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Record name 2,3-dihydro-1H-phenalene
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Synthetic Methodologies for 2,3 Dihydro 1h Phenalene and Its Functionalized Derivatives

Direct Synthesis of the 2,3-Dihydro-1H-phenalene Core

The construction of the this compound framework, a key structural motif in various natural products and functional materials, has been approached through a variety of synthetic strategies. These methods range from classical multi-step sequences to modern, more efficient catalytic protocols.

Classical Approaches and Early Synthetic Routes

Early syntheses of the this compound core often relied on multi-step procedures involving cyclization and reduction reactions. ontosight.ai One established method involves the cyclization of aryl succinic acids, followed by catalytic reduction and subsequent chemical transformations to yield the desired phenalene (B1197917) derivatives. nih.govacs.org For instance, the synthesis of 2-amido-2,3-dihydro-1H-phenalene derivatives begins with the cyclization of aryl succinic acids, followed by catalytic reduction, a Curtius degradation to introduce the amino group, and finally, acetylation. nih.govacs.org These classical routes, while effective, can be lengthy and sometimes lack the efficiency of more contemporary methods.

Modern Catalytic Strategies for Core Formation

More recent research has focused on developing more direct and efficient catalytic methods for constructing the this compound skeleton. These strategies often offer advantages in terms of atom economy, step economy, and the ability to introduce functionality and stereochemistry with high control.

A significant advancement in the synthesis of functionalized phenalenes is the development of aminocatalyzed strategies. These methods allow for the creation of enantioenriched phenalene-derived compounds through a Friedel–Crafts/cyclization cascade reaction. researchgate.netacs.orgnih.gov This approach typically starts with α,β-unsaturated aldehydes and 2-naphthol (B1666908) derivatives. researchgate.netnih.gov High levels of enantioselectivity are achieved using iminium-enamine catalysis, often employing a diphenylprolinol silyl (B83357) ether organocatalyst in the presence of a base like triethylamine. researchgate.netacs.orgnih.gov This methodology represents the first asymmetric organocatalytic strategy towards phenalene-derived compounds and provides access to promising building blocks for natural product synthesis. acs.org The reaction proceeds via an iminium–enamine cascade, demonstrating the power of aminocatalysis to promote stereoselective Friedel–Crafts functionalization of 2-naphthols. acs.org

Table 1: Key Features of Aminocatalyzed Phenalene Synthesis

FeatureDescription
Reaction Type Friedel-Crafts/Cyclization Cascade
Catalysis Iminium-Enamine Catalysis
Key Catalyst Diphenylprolinol silyl ether organocatalyst
Base Triethylamine
Starting Materials α,β-Unsaturated aldehydes and 2-naphthol derivatives
Key Advantage High enantioselectivity, providing access to optically active phenalenes. acs.orgnih.gov

The intramolecular Diels-Alder reaction provides another powerful tool for the construction of the this compound core. colab.ws This pericyclic reaction involves the cycloaddition of a diene and a dienophile tethered within the same molecule, leading to the formation of a bicyclic or polycyclic system. masterorganicchemistry.com A notable example involves the reaction of benzyne (B1209423) with furan (B31954) to generate a this compound derivative. colab.ws Furthermore, wavelength-gated, stepwise Diels-Alder reactions of methylisophthalaldehydes and maleimides have been developed to produce hexahydro-phenalene-1,6-diol diimides, which can be further transformed into phenalenyl diimide neutral radicals. mpg.de The selectivity of intramolecular dehydro-Diels-Alder reactions can be controlled by the choice of solvent to afford either arylnaphthalene or aryldihydronaphthalene derivatives. nih.gov

Multi-step sequences involving cyclization and reduction remain relevant in the synthesis of specific this compound derivatives. ontosight.ai For example, the synthesis of 2-amido-2,3-dihydro-1H-phenalene derivatives has been achieved through the cyclization of the aza lactones of the corresponding α-N-acetyl amino acids, followed by the direct catalytic hydrogenation of the resulting ketone derivatives. nih.govacs.org Another approach involves the Lewis acid-catalyzed Baeyer-Villiger reaction of acenaphthenone to form a lactone, which is then reduced to a lactol and subsequently reacted with amines to yield 2-dialkylamino-1-oxa-2,3-dihydro-1H-phenalenes. nih.gov

Table 2: Example of a Multi-step Synthesis of 2-Amido-2,3-dihydro-1H-phenalene Derivatives nih.govacs.org

StepDescription
1 Cyclization of the aza lactone of the corresponding α-N-acetyl amino acid.
2 Direct catalytic hydrogenation of the resulting ketone derivative.

Palladium-catalyzed annulation reactions have emerged as a versatile and efficient method for constructing fused polycyclic aromatic systems, including the phenalene framework. These reactions often involve the coupling of multiple components in a single pot. For instance, a palladium-catalyzed three-component cascade reaction involving Suzuki-Miyaura coupling, alkyne insertion, and subsequent annulation via C-H activation has been developed for the synthesis of phenanthrene (B1679779) derivatives, a related polycyclic aromatic system. nih.gov Similar strategies can be envisioned and have been applied for the synthesis of phenalene derivatives. The annulation of naphthalene (B1677914) derivatives with alkynes, catalyzed by palladium, provides a route to 2,3-dihydro-1H-phenalen-1-ols. thieme-connect.de Additionally, palladium-catalyzed annulation of arynes using 2-halobiaryls has been shown to produce fused polycyclic aromatics. acs.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its analogues aims to reduce environmental impact by improving efficiency and minimizing hazardous substances. Key strategies include oxidative nucleophilic substitution, microwave-assisted reactions, and a focus on atom economy.

Oxidative Nucleophilic Substitution of Aromatic Hydrogen Reactions

Oxidative Nucleophilic Substitution of Aromatic Hydrogen (SNArH) represents a significant green chemistry approach, as it allows for the direct formation of new bonds on an aromatic ring without the need for pre-functionalization, thus avoiding the generation of wasteful byproducts. researchgate.netpageplace.de This reaction proceeds through the addition of a nucleophile to the aromatic ring, followed by oxidation to restore aromaticity, formally displacing a hydride ion. pageplace.de For this reaction to occur, the aromatic ring typically requires activation by electron-withdrawing groups or heteroatoms. pageplace.de

The synthesis of functionalized phenalenes, such as 1-oxo-1H-phenalene-2,3-dicarbonitrile, has been successfully achieved using SNArH methodology, which is noted as a "green reaction". researchgate.net This approach is a powerful tool for C-C bond formation and the introduction of various functional groups onto the phenalene core under potentially milder conditions than traditional cross-coupling reactions.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netomicsonline.org This technology has been applied to the synthesis of phenalenone, a closely related oxidized derivative of the phenalene skeleton.

A notable example is the solvent-free oxidation of phenalene to 1H-phenalene-1,3(2H)-dione using potassium persulfate (K₂S₂O₈) under microwave irradiation. This method highlights several green chemistry advantages, including the elimination of solvents and a significant reduction in reaction time.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Phenalenone

ParameterConventional Method (KMnO₄ Oxidation) Microwave-Assisted Method
Oxidizing Agent KMnO₄K₂S₂O₈
Solvent H₂SO₄/H₂ONone (Solvent-free)
Temperature 100°C (Reflux)150°C (Microwave)
Time 6–8 hours20 minutes
Yield 65–72%78–82%

The data clearly demonstrates that microwave-assisted synthesis offers a more rapid and efficient route, aligning with the principles of green chemistry by reducing energy consumption and avoiding the use of harsh acidic solvents.

Atom Economy and Sustainable Approaches

Atom economy is a core principle of green chemistry that emphasizes maximizing the incorporation of all materials from the starting reagents into the final product, thereby minimizing waste. nih.gov Synthetic routes that achieve this, such as addition or cycloaddition reactions, are considered highly efficient. nih.gov

In the context of phenalene synthesis, catalytic dehydrogenation presents a greener alternative to stoichiometric oxidation methods. The use of catalysts like Palladium on carbon (Pd/C) for the conversion of dihydroxy-phenalene derivatives to phenalenone is an example of a more sustainable approach that avoids the use of toxic and wasteful oxidizing agents like chromium trioxide (CrO₃). Furthermore, direct C-H bond transformations are a desirable class of reactions that enhance atom economy by avoiding extra steps for pre-functionalization. nih.gov The aforementioned SNArH reactions are a prime example of this, directly functionalizing a C-H bond on the aromatic ring. researchgate.netpageplace.de

Diversification and Functionalization of the this compound Skeleton

The unique electronic and structural properties of the phenalene framework make it an attractive scaffold for developing novel materials and biologically active molecules. mpg.de This has driven extensive research into methods for precisely controlling the introduction of functional groups onto the this compound skeleton.

Regioselective and Stereoselective Functionalization Techniques

Achieving regioselectivity (control over the position of functionalization) and stereoselectivity (control over the 3D arrangement of atoms) is crucial for tailoring the properties of phenalene derivatives.

An aminocatalyzed, enantioselective Friedel-Crafts/cyclization strategy has been developed to produce enantioenriched phenalene-derived compounds from 2-naphthol derivatives and α,β-unsaturated aldehydes. researchgate.net This method provides high levels of stereocontrol, yielding complex tricyclic architectures. researchgate.net Another powerful technique involves a dehydrogenative annulation utilizing silylium (B1239981) ion-activated alkenes with diisopropyl(1-naphthyl)silane. This reaction proceeds with high regioselectivity, leading to the formation of 2,3-dihydro-1-sila-1H-phenalene derivatives through predominant electrophilic aromatic substitution at the 8-position of the naphthyl group. acs.org

The synthesis of 2-amido-2,3-dihydro-1H-phenalene derivatives as ligands for melatonin (B1676174) receptors further illustrates functionalization strategies. These syntheses involve multi-step sequences including cyclization of aryl succinic acids, catalytic reduction, and Curtius degradation to introduce the key amino functionality at the C-2 position. nih.gov

Table 2: Examples of Regio- and Stereoselective Functionalization of the Phenalene Skeleton

TechniqueSubstratesProduct TypeSelectivity
Aminocatalyzed Friedel-Crafts/Cyclization researchgate.net2-Naphthols, α,β-unsaturated aldehydesEnantioenriched phenalene skeletonsHigh enantioselectivity
Silylium-Catalyzed Dehydrogenative Annulation acs.orgDiisopropyl(1-naphthyl)silane, Alkenes2,3-Dihydro-1-sila-1H-phenalenesHigh regioselectivity (substitution at C-8)
Cyclization/Reduction/Degradation Sequence nih.govAryl succinic acids2-Amido-2,3-dihydro-1H-phenalenesFunctionalization at C-2

Introduction of Heteroatom Substituents

The introduction of heteroatoms (atoms other than carbon and hydrogen) into the phenalene framework is a key strategy for modulating its electronic properties and stability. mpg.de This can be achieved by either substituting carbon atoms within the ring system or by attaching heteroatom-containing functional groups.

A variety of heteroatoms have been incorporated. For instance, 2-amido and methoxy-substituted this compound derivatives have been synthesized, introducing nitrogen and oxygen atoms, respectively. nih.gov More advanced strategies have led to the creation of BNB- and BOB-doped phenalenyls, where carbon atoms in the ring are replaced by boron and nitrogen or boron and oxygen, significantly altering the electronic structure. researchgate.net The synthesis of 2,3-dihydro-1-sila-1H-phenalenes introduces a silicon atom into the tricyclic system. acs.org General methods for creating heteroatom bridges in polycyclic aromatic systems using reagents containing phosphorus, sulfur, and selenium are also applicable to the phenalene scaffold. acs.org These modifications are often pursued to achieve electronic stabilization, particularly for the stable phenalenyl radical. mpg.de

Strategies for the Synthesis of Chiral this compound Derivatives

The synthesis of chiral this compound derivatives has garnered significant interest due to their potential applications in medicinal chemistry and materials science. Various strategies have been developed to achieve enantioselective control in the construction of this tricyclic framework. These methods primarily rely on asymmetric catalysis, employing either organocatalysts or metal-based catalysts to induce chirality.

One prominent approach involves an organocatalytic Friedel-Crafts/cyclization cascade reaction. researchgate.net This strategy utilizes α,β-unsaturated aldehydes and 2-naphthol derivatives as starting materials. researchgate.net Through the use of a diphenylprolinol silyl ether organocatalyst in the presence of triethylamine, high levels of enantioselectivity can be achieved. researchgate.net This iminium-enamine catalysis allows for the formation of enantioenriched phenalene-derived compounds that are valuable as building blocks for natural product synthesis and possess interesting fluorescence properties. researchgate.net

Another strategy for accessing chiral phenalene derivatives involves the enantioselective Michael addition of 2-naphthols to in situ generated alkylideneindolenines. While not directly yielding the this compound core in one step, this method provides a pathway to chiral C-3 alkyl-substituted indole (B1671886) derivatives containing a phenolic hydroxyl group with high yields and excellent enantioselectivities. These intermediates could potentially be further elaborated to form the desired phenalene structure.

Furthermore, conformationally restricted N-[(2,3-dihydrophenalen-1-yl)methyl]amides have been synthesized and shown to be potent agonists for melatonin receptors. researchgate.net The introduction of a methoxy (B1213986) group at the 4 or 9-position, or both, was found to be beneficial for activity. researchgate.net Enantiomeric separation of one of these derivatives demonstrated good enantioselectivity, highlighting the potential for developing chiral ligands with improved pharmacological profiles. researchgate.net An alternative synthetic route to similar 2-amido-2,3-dihydro-1H-phenalene derivatives starts from 1,8-naphthalic anhydride, which is converted to a phenalenecarboxylic acid. researchgate.net A Curtius reaction on this acid provides the corresponding amino compound, which can then be acylated. researchgate.net The resulting enantiomers can be separated using semipreparative chiral HPLC. researchgate.net

A detailed look at the research findings for the aminocatalyzed synthesis of enantioenriched phenalene skeletons is presented in the table below:

Catalyst SystemStarting MaterialsProduct TypeKey FeaturesReference
Diphenylprolinol silyl ether / Triethylamineα,β-Unsaturated aldehydes and 2-naphthol derivativesEnantioenriched phenalene-derived compoundsHigh levels of enantioselectivity are achieved through iminium-enamine catalysis, yielding promising building blocks for natural products. researchgate.net

The development of these synthetic strategies provides valuable tools for the creation of a diverse range of chiral this compound derivatives. These methodologies open avenues for exploring their properties in various scientific fields and for the potential discovery of new therapeutic agents and functional materials.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,3 Dihydro 1h Phenalene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

High-Resolution 1D NMR (¹H, ¹³C, ¹⁵N, ³¹P, ¹⁹F) Spectra and Chemical Shift Assignments

One-dimensional NMR spectra provide fundamental information about the types and numbers of magnetically active nuclei in a molecule.

¹H NMR Spectroscopy : The proton NMR spectrum of 2,3-Dihydro-1H-phenalene is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons, being in an electron-rich environment, would resonate at lower field (higher ppm values), while the aliphatic protons of the dihydro- portion would appear at a higher field (lower ppm values). The chemical shifts are influenced by the electron density around the proton, with electron-withdrawing groups causing a downfield shift and electron-donating groups an upfield shift. Spin-spin coupling between adjacent non-equivalent protons would result in signal splitting, providing valuable information about the connectivity of the carbon skeleton. For instance, the protons on adjacent carbons in the dihydro- moiety would likely exhibit coupling, leading to multiplets.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon framework. Due to the low natural abundance of ¹³C, the spectra are typically acquired with proton decoupling, resulting in a single sharp peak for each unique carbon atom. The chemical shifts of the carbon atoms in this compound would also be dependent on their electronic environment. Aromatic carbons would resonate in the downfield region (typically 100-150 ppm), while the aliphatic carbons would appear in the upfield region (typically 10-50 ppm).

¹⁵N, ³¹P, and ¹⁹F NMR Spectroscopy : For derivatives of this compound containing nitrogen, phosphorus, or fluorine, ¹⁵N, ³¹P, and ¹⁹F NMR spectroscopy, respectively, can provide crucial structural information. These techniques are highly sensitive to the chemical environment around these specific nuclei and can be instrumental in identifying the location and nature of functional groups containing these elements.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aliphatic CH₂2.0 - 3.520 - 40
Aromatic CH7.0 - 8.0120 - 140
Quaternary Aromatic C-130 - 150

Note: These are approximate chemical shift ranges and can vary based on the solvent and specific substitution patterns.

Advanced 2D-NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

Two-dimensional NMR experiments provide correlations between different nuclei, offering a deeper understanding of the molecular structure.

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are coupled to each other. In the COSY spectrum of this compound, cross-peaks would be observed between the signals of adjacent aliphatic protons, as well as between neighboring aromatic protons, thus confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates the chemical shifts of protons directly attached to carbon atoms. Each cross-peak in an HSQC spectrum represents a C-H bond, allowing for the unambiguous assignment of proton and carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals long-range correlations between protons and carbons, typically over two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that the correlated protons are close to each other in space, even if they are not directly connected through bonds. This is invaluable for determining the stereochemistry and conformation of the molecule.

Solid-State NMR Investigations of this compound

While solution-state NMR provides information on molecules in their dynamic state, solid-state NMR (ssNMR) offers insights into the structure and dynamics of molecules in the solid phase. For polycyclic aromatic hydrocarbons like this compound, ssNMR can reveal information about crystal packing, polymorphism, and molecular motion in the solid state. Techniques such as magic-angle spinning (MAS) are employed to average out anisotropic interactions and obtain higher resolution spectra.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Dynamics

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching vibrations of the aromatic and aliphatic regions, as well as C=C stretching vibrations of the aromatic rings. The presence of specific functional groups in derivatives would give rise to additional characteristic bands.

Raman Spectroscopy : Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. The selection rules for Raman and IR spectroscopy are different, meaning that some vibrational modes may be active in one technique but not the other. This can provide a more complete picture of the vibrational modes of the molecule.

Table 2: Expected Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
Aromatic C=C Stretch1400 - 1600
C-H Bending600 - 900

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis (High-Resolution MS, Tandem MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. The molecular formula of this compound is C₁₃H₁₂. echemi.com

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This allows for the determination of the elemental composition of the molecular ion, confirming the molecular formula of this compound and its derivatives.

Tandem Mass Spectrometry (MS/MS) : In tandem MS, a specific ion (the parent ion) is selected and then fragmented to produce a series of daughter ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to identify structural motifs and elucidate fragmentation pathways. For this compound, fragmentation would likely involve the loss of hydrogen atoms or small hydrocarbon fragments from the aliphatic ring, as well as cleavages that maintain the stable aromatic core.

Electronic Absorption and Emission Spectroscopy for Elucidating Electronic Transitions (UV-Vis, Fluorescence)

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful tools for probing the electronic structure of molecules. For a compound like this compound, the chromophore is primarily based on the naphthalene (B1677914) ring system, as the saturated portion of the molecule does not participate in π-conjugation.

The UV-Vis absorption spectrum of this compound would be expected to resemble that of a substituted naphthalene. The electronic transitions observed are typically π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. These transitions usually appear as multiple bands in the ultraviolet region. Based on related aromatic systems, one would anticipate distinct absorption bands corresponding to different electronic transitions within the naphthalene moiety.

Fluorescence spectroscopy provides information about the relaxation pathways of electronically excited states. Following absorption of a photon, the molecule can return to the ground state by emitting a photon, a process known as fluorescence. The emission spectrum is typically Stokes-shifted, meaning it appears at a longer wavelength (lower energy) than the absorption spectrum. The fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed, and the fluorescence lifetime are key parameters that characterize the efficiency and dynamics of the emission process. For derivatives of this compound, the position, intensity, and lifetime of the fluorescence would be sensitive to the nature and position of substituents on the aromatic ring.

Detailed experimental data, including specific absorption maxima (λmax), molar extinction coefficients (ε), and fluorescence quantum yields (ΦF), for this compound are not prominently reported in the surveyed literature. However, a representative data table for such an analysis is presented below.

Table 1: Representative Electronic Spectroscopy Data (Note: The following table is illustrative as specific experimental values for this compound are not available in the cited literature.)

Compound Solvent Absorption λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Emission λmax (nm) Fluorescence Quantum Yield (ΦF)
This compound Cyclohexane Data not available Data not available Data not available Data not available
Substituted Derivative A Methanol (B129727) Data not available Data not available Data not available Data not available

Chiroptical Spectroscopy (Circular Dichroism, Vibrational Circular Dichroism) for Stereochemical Characterization

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are indispensable for determining the absolute configuration and solution-state conformation of chiral compounds.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength, typically in the UV-Vis range. For a derivative of this compound to be CD-active, it must be chiral. Chirality could be introduced by a substituent on the saturated portion of the molecule or by creating a stereocenter elsewhere. The resulting CD spectrum would show positive or negative bands corresponding to the electronic transitions observed in the UV-Vis spectrum. The sign and intensity of these bands, known as Cotton effects, are directly related to the stereochemistry of the molecule. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often used in conjunction with experimental CD spectra to assign the absolute configuration of a chiral molecule.

Vibrational Circular Dichroism (VCD) is the infrared analogue of CD, measuring the differential absorption of circularly polarized light in the vibrational transition region. VCD provides detailed information about the stereochemistry and conformational structure of chiral molecules in solution. Each vibrational mode in a chiral molecule can, in principle, exhibit a VCD signal. The resulting spectrum is rich in structural information, as the signs and intensities of the VCD bands are highly sensitive to the three-dimensional arrangement of atoms. This makes VCD a powerful tool for the unambiguous determination of absolute configuration without the need for crystallization.

Currently, there is a lack of published experimental CD and VCD studies specifically focused on chiral derivatives of this compound. The table below illustrates the type of data that would be obtained from such an analysis.

Table 2: Representative Chiroptical Spectroscopy Data (Note: The following table is illustrative as specific experimental values for chiral derivatives of this compound are not available in the cited literature.)

Compound Technique Solvent Wavelength/Wavenumber Molar Ellipticity [θ] / Δε
(R)-Derivative A CD Acetonitrile Data not available Data not available
(S)-Derivative A CD Acetonitrile Data not available Data not available
(R)-Derivative B VCD CDCl₃ Data not available Data not available

Theoretical and Computational Studies on 2,3 Dihydro 1h Phenalene Systems

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine molecular geometries, electronic properties, and energies with high accuracy, offering deep insights into the nature of chemical bonding and reactivity.

Density Functional Theory (DFT) has become one of the most popular and versatile computational methods for studying polycyclic aromatic systems. DFT methods are used to determine the ground-state molecular geometries and electronic properties of compounds by modeling the electron correlation through functionals of the electron density. nih.gov For molecules in the phenalene (B1197917) family, DFT is frequently employed to perform geometry optimization, which involves finding the atomic arrangement with the lowest potential energy. aanda.org

Commonly used functionals for such calculations include B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and M06-2X, paired with basis sets like 6-311G* or 6-311++G(d,p) to achieve a balance between computational cost and accuracy. nih.govaanda.orgresearchgate.net For instance, the molecular structure of the related 1H-phenalene has been optimized using the B3LYP/6-311++G(d,p) level of theory to predict its rotational constants. aanda.org These optimized geometries provide crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional structure and strain.

Beyond geometry, DFT calculations yield a wealth of information about electronic properties, including dipole moments, polarizability, and vibrational frequencies, which are critical for interpreting experimental spectroscopic data. nih.govresearchgate.net

Table 1: Representative Calculated Bond Lengths for Phenalene-like Structures using DFT

Bond Type Typical Bond Length (Å)
Aromatic C-C 1.39 - 1.42
Saturated C-C 1.53 - 1.55
C-H 1.08 - 1.10

Note: This table presents typical values for similar polycyclic systems as determined by DFT calculations; specific values for 2,3-Dihydro-1H-phenalene would require a dedicated computational study.

While DFT is highly efficient, ab initio methods offer a more rigorous, wave-function-based approach to solving the electronic Schrödinger equation without reliance on empirical parameters. These methods, while computationally more demanding, can provide benchmark-quality energies for thermochemical properties.

High-level composite ab initio methods, such as the Weizmann-1 (W1) or G3MP2 theories, are employed to calculate highly accurate energies, including bond dissociation energies and enthalpies of formation. researchgate.netscispace.com For example, high-level W1X-2 calculations have been used to determine the bond dissociation energy of the C-H bond in 1H-phenalene to be 258.1 kJ mol⁻¹. researchgate.net Such calculations are vital for understanding the stability and reactivity of these molecules, particularly in contexts like astrochemistry or combustion, where the energetics of bond-breaking and formation are critical. researchgate.net These methods are considered the gold standard for obtaining reliable thermochemical data when experimental values are unavailable.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity, kinetic stability, and optical properties. wuxibiology.comfrontiersin.org

For PAHs, the HOMO-LUMO gap generally decreases as the size of the conjugated π-system increases. frontiersin.org DFT calculations are widely used to compute these orbital energies. For example, the calculated HOMO-LUMO gap for a related perimidine derivative was found to be 4.25 eV, suggesting significant stability and a notable energy requirement for electronic excitation. researchgate.net The HOMO-LUMO gap in phenalene systems can be tuned by introducing heteroatoms or functional groups, which alters the frontier orbital energies and, consequently, the electronic and magnetic properties of the molecule. scielo.br

Analysis of charge distribution, often performed using methods like Mulliken population analysis, provides insight into the electronic landscape of the molecule. researchgate.net It helps identify electron-rich and electron-deficient regions, which is fundamental for predicting sites of electrophilic or nucleophilic attack.

Table 2: Illustrative Frontier Orbital Energies for Phenalene-related Systems

Compound System HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (ΔE) (eV) Reference
Perimidine Derivative -4.85 -0.60 4.25 researchgate.net
General PAHs (C20-C50) Varies Varies 2.0 - 5.0 frontiersin.org

Note: The values represent examples from related molecular systems to illustrate the typical range of frontier orbital energies.

Aromaticity and Stability Assessment of this compound and Related Species

Aromaticity is a central concept in chemistry that describes the enhanced stability of cyclic, planar molecules with a continuous system of delocalized π-electrons. youtube.commasterorganicchemistry.com While the benzene (B151609) rings in this compound are clearly aromatic, computational methods allow for a quantitative assessment of the degree of aromaticity in each ring of the system.

Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for evaluating aromaticity. It involves calculating the absolute magnetic shielding at a specific point, typically the geometric center of a ring. Aromatic systems are characterized by diatropic ring currents that induce a magnetic field opposing the external field, resulting in negative (shielded) NICS values. Conversely, antiaromatic systems exhibit paratropic currents and positive (deshielded) NICS values. ic.ac.uk NICS calculations have been used to quantify the aromaticity of various systems, from benzene (NICS value of ~-10 ppm) to more complex Möbius aromatics. ic.ac.ukresearchgate.net For a molecule like this compound, NICS calculations would be expected to show strong negative values for the two intact benzene rings and a value near zero for the non-aromatic, saturated five-membered ring.

Anisotropy of the Induced Current Density (AICD) provides a more detailed, visual representation of electron delocalization. researchgate.net AICD plots map the flow of π-electrons under the influence of an external magnetic field. These plots clearly show the pathways of diatropic ring currents in aromatic species and paratropic currents in antiaromatic ones, offering a powerful tool to confirm and visualize the nature and extent of aromaticity. researchgate.net

The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, offers another powerful method for analyzing chemical bonding and molecular structure based on the topology of the electron density, ρ(r). AIM partitions a molecule into distinct atomic basins and characterizes the bonds connecting them through the analysis of critical points in the electron density.

A bond critical point (BCP) is a location between two nuclei where the electron density is at a minimum along the internuclear path but a maximum in the perpendicular directions. The properties at the BCP, such as the value of the electron density (ρ) and the sign of its Laplacian (∇²ρ), reveal the nature of the chemical bond. For the C-C bonds within the aromatic rings of this compound, AIM analysis would be expected to show BCPs with characteristics of covalent bonds that have significant π-character, indicating electron delocalization. This topological analysis provides a rigorous, quantitative framework for describing the bonding within complex polycyclic systems and can be used to assess bond strength and delocalization, which are intrinsically linked to the concepts of stability and aromaticity.

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of this compound is dictated by the puckering of the saturated six-membered ring fused to the rigid aromatic phenalene system. While specific experimental or high-level computational studies on the conformational preferences of this compound are not extensively documented in publicly available literature, its conformational behavior can be inferred from the principles of stereochemistry and the analysis of analogous alicyclic and polycyclic hydrocarbon systems.

The dihydrogenated ring in this compound can adopt several non-planar conformations to relieve ring strain, primarily existing in twisted or envelope forms. The primary conformations would likely be two envelope conformations, where one of the saturated carbon atoms is out of the plane of the other four, and a half-chair conformation. The energy barriers between these conformers are expected to be relatively low, leading to a dynamic equilibrium at room temperature.

Table 1: Plausible Conformations of this compound

ConformationDescriptionExpected Relative Stability
Half-ChairThe most stable conformation for similar cyclohexene-like rings, minimizing torsional and steric strain.High
Envelope (C1-out)C1 is out of the plane of the other atoms in the saturated ring.Moderate
Envelope (C2-out)C2 is out of the plane of the other atoms in the saturated ring.Moderate

Computational Spectroscopy: Predicting NMR, UV-Vis, and IR Spectra for Experimental Validation

Computational spectroscopy plays a crucial role in the characterization of molecular structures by predicting spectroscopic properties that can be compared with experimental data for validation. For this compound, density functional theory (DFT) and time-dependent DFT (TD-DFT) are the primary methods used to predict its nuclear magnetic resonance (NMR), ultraviolet-visible (UV-Vis), and infrared (IR) spectra. mdpi.comcnr.itmdpi.comnih.govnih.gov

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts of this compound can be accurately predicted using DFT calculations. These calculations involve optimizing the molecular geometry and then computing the magnetic shielding constants of the nuclei. While experimental NMR data for the parent this compound is not widely published, predicted spectra for derivatives are available. For instance, a predicted ¹H NMR spectrum for this compound-1,4-diol shows distinct signals for the aliphatic and aromatic protons. np-mrd.org The predicted chemical shifts can be used to aid in the structural elucidation of newly synthesized derivatives and to understand the electronic effects of substituents on the phenalene core.

Table 2: Predicted ¹H NMR Chemical Shifts for a this compound Derivative

ProtonPredicted Chemical Shift (ppm)Multiplicity
Aromatic CH7.0 - 8.0Multiplets
Aliphatic CH₂ (C2)~2.0 - 3.0Multiplet
Aliphatic CH₂ (C3)~2.0 - 3.0Multiplet
Aliphatic CH (C1)~3.5 - 4.5Multiplet

Note: Data is inferred from predicted spectra of a diol derivative and general knowledge of similar structures.

UV-Vis Spectroscopy: The electronic absorption spectrum of this compound can be calculated using TD-DFT methods. mdpi.comresearchgate.net These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. The hydrogenation of the phenalene system is expected to cause a blue shift (shift to shorter wavelengths) in the main absorption bands compared to the fully aromatic 1H-phenalene, due to the reduction in the extent of the π-conjugated system.

Table 3: Comparison of Expected UV-Vis Absorption Maxima

CompoundExpected λmax (nm)Notes
1H-Phenalene~300-350Extended π-conjugation
This compound~250-300Reduced π-conjugation

Note: Expected values are based on general principles of UV-Vis spectroscopy of polycyclic aromatic hydrocarbons.

IR Spectroscopy: The vibrational frequencies of this compound can be computed using DFT calculations, which helps in the interpretation of its experimental infrared (IR) spectrum. researchgate.netresearchgate.netscielo.org.zaru.nlarxiv.orgajchem-a.commdpi.com The calculated IR spectrum provides information about the characteristic vibrational modes of the molecule, such as C-H stretching, C=C stretching of the aromatic rings, and the various bending and deformation modes of the aliphatic part. The hydrogenation of one of the aromatic rings introduces characteristic aliphatic C-H stretching and bending vibrations that would be absent in the IR spectrum of 1H-phenalene.

Table 4: Key Predicted IR Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
Aromatic C=C Stretch1450 - 1600
Aliphatic CH₂ Scissoring1440 - 1470
Aliphatic CH₂ Rocking720 - 725

Note: Predicted frequency ranges are based on typical values for similar functional groups.

The comparison of these computationally predicted spectra with experimentally obtained data is essential for the definitive structural confirmation of this compound and its derivatives.

Reactivity and Mechanistic Investigations of 2,3 Dihydro 1h Phenalene and Its Derivatives

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Rings

The aromatic rings of the 2,3-dihydro-1H-phenalene system behave as a substituted naphthalene (B1677914) derivative. The saturated bridge, containing ethylene (B1197577) and methylene (B1212753) groups, functions as an electron-donating alkyl substituent. In electrophilic aromatic substitution, such groups are known to activate the aromatic ring and direct incoming electrophiles to the ortho and para positions.

For the this compound skeleton, the positions are numbered in a specific manner. The positions analogous to the ortho and para directing influence of the alkyl bridge are primarily the 4-, 6-, and 7-positions. Substitution at the 7-position is sterically unhindered, while the 4- and 6-positions are also electronically activated. The principles of electrophilic aromatic substitution suggest that reactions like nitration, halogenation, and Friedel-Crafts alkylation or acylation will preferentially occur at these sites. The stability of the resulting carbocation intermediate (arenium ion) is a key determinant of the regiochemical outcome. Substitution that allows for the positive charge to be delocalized without disrupting the aromaticity of an adjacent ring is generally favored.

Studies on heteroaromatic analogues provide insight into this reactivity. For instance, the nitration of 1-thiaphenalene yields a mixture of 6- and 7-nitro derivatives, underscoring the activation of these positions.

Nucleophilic aromatic substitution, in contrast, is generally difficult on the electron-rich phenalane core. Such reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to facilitate the attack of a nucleophile, conditions which are not intrinsic to the parent this compound molecule.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
ReactionTypical ReagentsPredicted Major ProductsRationale
NitrationHNO₃ / H₂SO₄7-Nitro and 6-Nitro derivativesElectron-donating effect of the saturated bridge activates the ortho and para-analogous positions.
BrominationBr₂ / FeBr₃7-Bromo and 6-Bromo derivativesSimilar directing effects as in nitration.
Friedel-Crafts AcylationRCOCl / AlCl₃7-Acyl derivativeThe 7-position is electronically activated and sterically accessible for the bulky acyl electrophile.

Reactions at the Saturated Bridge of this compound (e.g., C-H bond activation)

The saturated C1-C2-C3 bridge of this compound contains C-H bonds with distinct reactivities. The C-H bonds at the C1 and C3 positions are benzylic, meaning they are adjacent to the aromatic system. This proximity significantly lowers their bond dissociation energy, making them susceptible to a variety of chemical transformations, including oxidation and radical abstraction. The C-H bonds at the C2 position are aliphatic and thus considerably less reactive.

The benzylic C-H bonds at the C1 position are readily oxidized to form a carbonyl group, yielding 2,3-dihydro-1H-phenalen-1-one. This transformation can be achieved using strong oxidizing agents commonly employed for benzylic oxidation. Reagents such as chromium trioxide (CrO₃) in acetic acid or aqueous sulfuric acid (Jones reagent) are effective for this purpose. The reaction proceeds by converting the benzylic methylene group into a ketone. If both benzylic positions (C1 and C3) are oxidized, the corresponding this compound-1,3-dione can be formed. Further oxidation under harsh conditions can lead to the fully aromatic 1H-phenalen-1-one (phenalenone), a compound recognized as an efficient photosensitizer.

Table 2: Oxidation Reactions at the Saturated Bridge
SubstrateTypical Oxidizing AgentMajor Product
This compoundCrO₃ / H₂SO₄, H₂O (Jones Reagent)2,3-Dihydro-1H-phenalen-1-one
This compoundExcess strong oxidant (e.g., KMnO₄)This compound-1,3-dione

The ketone derivatives of this compound can be readily reduced back to the corresponding alcohols. For example, the reduction of 2,3-dihydro-1H-phenalen-1-one yields 1-hydroxy-2,3-dihydro-1H-phenalene (also known as 1-phenalanol). This transformation is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent suitable for this purpose, often used in alcoholic solvents like methanol (B129727) or ethanol. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, followed by an aqueous workup. The resulting alcohol is a key intermediate; for instance, it can be dehydrated to form 1H-phenalene. rsc.org

Table 3: Reduction of Phenalenone Derivatives
SubstrateReducing AgentSolventProduct
2,3-Dihydro-1H-phenalen-1-oneSodium borohydride (NaBH₄)Methanol or Ethanol1-Hydroxy-2,3-dihydro-1H-phenalene
2,3-Dihydro-1H-phenalen-1-oneLithium aluminum hydride (LiAlH₄)Diethyl ether or THF1-Hydroxy-2,3-dihydro-1H-phenalene

The benzylic hydrogens at the C1 and C3 positions of this compound are particularly susceptible to abstraction by radical initiators, leading to the formation of a carbon-centered radical. This process is highly favorable due to the exceptional stability of the resulting radical, which is a derivative of the phenalenyl radical. The phenalenyl radical itself is a highly resonance-stabilized system. rsc.org Theoretical calculations have shown that the hydrogen atom abstraction from the parent 1H-phenalene to form the phenalenyl radical has only a small energy barrier. rsc.org The abstraction of a hydrogen atom from the C1 position of this compound results in a radical where the unpaired electron is delocalized over the entire pi-system of the aromatic core, granting it significant stability and influencing the subsequent reaction pathways.

Pericyclic Reactions and Rearrangements Involving the Phenalane Core

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. youtube.com Major classes include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. vu.nl The direct participation of the this compound core in many common pericyclic reactions is limited by the saturated nature of its C1-C2-C3 bridge, which breaks the extended conjugation required for reactions like the Diels-Alder cycloaddition or hexatriene electrocyclization.

However, the aromatic portion of the molecule can undergo cycloaddition reactions under specific conditions, and derivatives of the phenalane core can be designed to participate in pericyclic transformations. For example, the introduction of double bonds into the saturated bridge would create a conjugated diene system, opening up pathways for [4+2] cycloadditions. Furthermore, carbocationic or radical intermediates generated at the benzylic positions can undergo sigmatropic rearrangements, which involve the migration of a sigma bond across a pi-conjugated system. vu.nl While specific examples involving the parent this compound are not extensively documented, the underlying principles of pericyclic reactions suggest that appropriately substituted derivatives would exhibit this mode of reactivity.

Transition Metal-Mediated Transformations of this compound

Transition metal catalysis offers powerful tools for the functionalization of otherwise inert C-H bonds. Both the aromatic C-H bonds and the benzylic C-H bonds of the saturated bridge in this compound are potential targets for such transformations.

Directed C-H activation strategies could be employed by introducing a directing group onto the phenalane skeleton. This group would coordinate to a transition metal catalyst (e.g., Palladium, Rhodium, Ruthenium) and deliver it to a specific C-H bond, enabling regioselective functionalization such as arylation, alkylation, or acylation. The aromatic C-H bonds at the 7- and 9-positions are prime targets for such directed reactions.

Non-directed C-H functionalization is also plausible, particularly at the activated benzylic positions (C1 and C3). Catalysts known to mediate benzylic C-H activation could be used to introduce new carbon-carbon or carbon-heteroatom bonds. The unique electronic properties of the phenalenyl system have also been harnessed in transition-metal-free catalytic systems, where a phenalenyl-based radical can initiate C-H arylation processes.

Mechanistic Investigations through Kinetic and Isotopic Labeling Studies

Detailed mechanistic investigations of this compound using kinetic and isotopic labeling studies are not extensively reported in the peer-reviewed literature. While the principles of these techniques are well-established for elucidating reaction mechanisms, specific application to the reactivity of this compound, such as in dehydrogenation or hydrogen abstraction reactions, has not been a focus of published research.

Kinetic isotope effect (KIE) studies, which involve measuring the change in reaction rate upon isotopic substitution (e.g., replacing hydrogen with deuterium), are a powerful tool for probing the transition state of a reaction. A primary KIE (kH/kD > 1) is typically observed when a C-H bond is broken in the rate-determining step. The magnitude of the KIE can provide insights into the symmetry and nature of the transition state.

Isotopic labeling studies, where one or more atoms in a reactant are replaced by an isotope, are used to trace the fate of atoms throughout a reaction. For a compound like this compound, deuterium (B1214612) labeling could be employed to understand rearrangement processes, the stereochemistry of hydrogen addition or abstraction, and to differentiate between proposed mechanistic pathways.

Without specific experimental data, it is not possible to provide data tables or a detailed discussion of research findings for this particular compound. Future research in this area would be valuable for a more complete understanding of the reactivity and mechanisms of this compound and its derivatives.

Advanced Applications and Functional Materials Derived from 2,3 Dihydro 1h Phenalene

Building Blocks for Organic Electronic Materials

The development of novel organic semiconductors is a cornerstone of next-generation electronic devices. The 2,3-Dihydro-1H-phenalene moiety, with its extended π-system and potential for chemical functionalization, offers a promising platform for creating new materials with tailored electronic characteristics.

Integration into Organic Semiconductors (e.g., non-fullerene acceptors in photovoltaics)

In the realm of organic photovoltaics (OPVs), there is a continuous search for new electron-acceptor materials to replace or supplement traditional fullerene derivatives. Non-fullerene acceptors (NFAs) offer advantages such as tunable energy levels and broader absorption spectra. While direct integration of the this compound core into high-performance NFAs is an area of ongoing research, the related phenalenone scaffold has been explored. For instance, the metabolism of perinaphthenone has been shown to yield 2,3-dihydro-phenalen-1-one, indicating the stability and potential accessibility of this structural motif. researchgate.net The design of novel NFA architectures often involves the strategic combination of electron-donating and electron-accepting units to optimize the electronic properties for efficient charge separation and transport.

Charge Transport Properties and Device Performance Enhancement

Efficient charge transport is critical for the performance of organic electronic devices. The charge carrier mobility in organic semiconductors is influenced by factors such as molecular packing in the solid state and the electronic coupling between adjacent molecules. Theoretical studies on related polycyclic aromatic hydrocarbons (PAHs) have shown that the molecular structure significantly impacts charge transport properties. While specific charge mobility data for this compound-based semiconductors is not extensively documented in publicly available literature, research on analogous systems provides valuable insights. For instance, liquid-crystalline thieno[3,2-b]thiophene (B52689) polymers have demonstrated high charge-carrier mobilities of 0.2-0.6 cm² V⁻¹ s⁻¹. nih.gov The rigid nature of the this compound core could potentially facilitate ordered molecular packing, which is beneficial for efficient charge transport.

Host Materials in Organic Light-Emitting Diodes (OLEDs)

Dye and Pigment Chemistry with this compound Chromophores

The chromophoric properties of the this compound core make it an interesting candidate for the development of new dyes and pigments. By introducing various functional groups onto the phenalene (B1197917) skeleton, the absorption and emission properties can be systematically modified.

Tuning of Absorption and Emission Wavelengths

The color of an organic dye is determined by its absorption spectrum in the visible region. Chemical modification of the chromophore allows for the tuning of this absorption. For the related phenalenone derivatives, the introduction of substituents has been shown to alter their photophysical properties. For example, introducing an alkoxy substituent at the 6-position of the phenalenone framework leads to a redshift in the absorption spectrum. researchgate.net Furthermore, new fluorescent phenalenone derivatives incorporating benzoxazolyl, benzothiazolyl, and benzimidazolyl rings absorb light in the range of 300-429 nm and emit in the range of 348-578 nm. researchgate.net These findings demonstrate the potential for tuning the optical properties of phenalene-based systems through synthetic modifications.

Photophysical Properties and Fluorescence Quantum Yields

The efficiency of a fluorescent dye is quantified by its fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons. Studies on phenalenone derivatives have shown that their fluorescence quantum yields are generally low. researchgate.net For instance, synthesized phenalenones often exhibit low fluorescence quantum yields, and their fluorescence decay can be complex, showing multiple lifetimes in different solvents. researchgate.net In contrast, other complex dye systems, such as dinaphtho[2,3-b:2',3'-i]-dihydrophenazine (DNP), have been synthesized and shown to have a measurable absolute fluorescence quantum yield. researchgate.net The development of highly fluorescent this compound derivatives would require strategic chemical design to suppress non-radiative decay pathways.

Integration into Supramolecular Architectures and Self-Assembled Systems: A Field Ripe for Exploration

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful platform for the design of complex, functional systems. The planar, aromatic structure of the phenalene moiety suggests its potential as a building block in such architectures. However, specific studies detailing the use of this compound in this capacity are not readily found in the current body of scientific literature.

Host-Guest Chemistry: An Untapped Potential

Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule. The size, shape, and electronic properties of this compound could theoretically allow it to act as either a host for smaller molecules or as a guest within larger macrocyclic hosts. Despite this theoretical potential, there is a lack of published research demonstrating the formation of host-guest complexes specifically involving this compound.

Coordination Polymers and Metal-Organic Frameworks (MOFs): A Frontier to be Charted

Coordination polymers and metal-organic frameworks (MOFs) are materials constructed from metal ions or clusters linked together by organic ligands. These materials can exhibit high porosity and have applications in gas storage, separation, and catalysis. Functionalized derivatives of this compound could potentially serve as organic linkers in the synthesis of novel coordination polymers and MOFs. However, a review of the available literature does not yield specific examples of MOFs or coordination polymers that incorporate the this compound scaffold.

Photochemical Applications and Photosensitizers: A Domain Dominated by the Oxidized Analogue

The photochemical properties of phenalene derivatives have been a subject of interest, particularly concerning their ability to act as photosensitizers. A photosensitizer is a molecule that can absorb light and transfer the energy to another molecule, often leading to the generation of reactive oxygen species like singlet oxygen.

Singlet Oxygen Generation and Quantum Yield Studies: A Focus on Phenalenone

A significant body of research exists on the photosensitizing properties of phenalenone, the ketone derivative of phenalene. Phenalenone is known to be a highly efficient generator of singlet oxygen with a quantum yield approaching unity in many solvents. However, there is a dearth of studies specifically investigating the singlet oxygen generation capabilities and quantum yields of this compound. The absence of the carbonyl group in this compound would significantly alter its electronic structure and, consequently, its photophysical and photochemical properties.

Photooxygenation Reactions and Photoreactivity: Limited Data on the Dihydro-Derivative

Photooxygenation reactions are chemical reactions that involve light, oxygen, and a photosensitizer. While the photoreactivity of phenalenone is well-documented, leading to various oxygenated products, the photoreactivity of this compound, particularly in the context of photooxygenation, has not been a focus of published research.

Photoswitchable and Photoresponsive Materials: An Unexplored Avenue

Photoswitchable and photoresponsive materials are materials that can change their properties upon exposure to light. This can include changes in color, shape, or chemical reactivity. The development of such materials often relies on the incorporation of photochromic molecules that can reversibly switch between two or more stable states. While the broader class of polycyclic aromatic hydrocarbons has been explored for such applications, there is no specific mention in the scientific literature of this compound being utilized as a component in photoswitchable or photoresponsive materials.

Precursors for Complex Polycyclic Aromatic Hydrocarbons (PAHs) and Graphene-like Nanostructures

This compound and its derivatives serve as significant precursors in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) and graphene-like nanostructures. The utility of the phenalene framework lies in its propensity to form the highly stable and reactive phenalenyl radical, which is considered a fundamental building block in the growth of larger aromatic systems.

The thermal conversion of this compound can lead to the formation of 1H-phenalene through dehydrogenation. Subsequent activation, for instance through photolysis or in high-temperature environments like combustion, can generate the phenalenyl radical (C₁₃H₉•). This radical is a neutral, odd-alternant aromatic species with a delocalized π-electron system, which imparts it with significant stability. The phenalenyl radical is regarded as the smallest model system for graphene, making it a crucial intermediate in the bottom-up synthesis of graphene-like molecules and carbonaceous materials like soot.

Research has highlighted the role of the phenalenyl radical in the growth of PAHs. For instance, the reaction of 1-acenaphthyl with methyl radicals has been computationally shown to lead to the formation of 1H-phenalene and the subsequent phenalenyl radical, indicating a pathway for the expansion of smaller PAHs into the more complex phenalene structure. This underscores the thermodynamic favorability of the phenalene system as a sink in PAH growth mechanisms.

Once formed, the phenalenyl radical can undergo various reactions, such as dimerization and addition of other hydrocarbon fragments, to build larger and more complex PAHs. The planarity and extended π-system of the phenalene unit facilitate π-stacking interactions, which can be a driving force in the self-assembly of these molecules into larger, ordered structures resembling nanographene.

The following table summarizes the key compounds and their roles in the formation of complex aromatic structures from this compound.

Compound NameChemical FormulaRole in SynthesisResulting Structures
This compoundC₁₃H₁₂Initial Precursor1H-Phenalene
1H-PhenaleneC₁₃H₁₀IntermediatePhenalenyl Radical
Phenalenyl RadicalC₁₃H₉•Key Building BlockComplex PAHs, Graphene-like Nanostructures, Soot
1-AcenaphthylC₁₂H₉•Reactant with Methyl Radical1H-Phenalene

This progression from a partially saturated polycyclic hydrocarbon to a highly reactive radical intermediate that drives the formation of large, complex aromatic systems demonstrates the significance of this compound as a precursor in materials science and combustion chemistry.

Emerging Research Directions and Future Perspectives in 2,3 Dihydro 1h Phenalene Chemistry

Exploration of Novel and Highly Efficient Synthetic Methodologies for Diversification

The development of new and efficient synthetic routes to access the 2,3-Dihydro-1H-phenalene skeleton and its derivatives is a cornerstone of advancing its chemistry. Traditional methods are often multi-step and lack the efficiency required for rapid library generation and structural diversification. Consequently, researchers are focusing on modern catalytic strategies to construct these complex architectures with high precision and stereocontrol.

A significant advancement is the use of aminocatalysis for the enantioselective synthesis of phenalene-derived compounds. acs.orgresearchgate.net One such strategy involves a Friedel–Crafts/cyclization cascade reaction between α,β-unsaturated aldehydes and 2-naphthol (B1666908) derivatives. acs.orgresearchgate.net This approach, utilizing a diphenylprolinol silyl (B83357) ether organocatalyst, allows for the construction of enantioenriched phenalene (B1197917) skeletons with high levels of enantioselectivity. acs.orgresearchgate.net The versatility of this method is demonstrated by its tolerance for a diverse range of functionalized substrates, opening avenues for creating a wide array of chiral phenalene-based molecules. acs.orgresearchgate.net These methodologies represent a significant step forward from classical approaches, offering milder reaction conditions and greater control over the final product's stereochemistry.

Future efforts in this area are expected to focus on expanding the scope of catalytic systems, including transition-metal catalysis and photoredox catalysis, to access novel phenalene derivatives. The development of one-pot multicomponent reactions is another promising direction, aiming to construct complex phenalene structures from simple precursors in a single, efficient operation, thereby minimizing waste and maximizing synthetic efficiency. nih.gov

Synthetic Strategy Catalyst/Reagents Key Features Reference
Friedel–Crafts/CyclizationDiphenylprolinol silyl ether organocatalyst, triethylamineHigh enantioselectivity, access to chiral phenalene skeletons acs.orgresearchgate.net
Multicomponent CyclizationVarious (e.g., aryl aldehydes, primary amines)Rapid library generation, skeletal diversity nih.gov

Tailored Design of this compound-Based Functional Materials with Enhanced Performance

The rigid, planar, and electron-rich nature of the phenalene system makes it an attractive building block for functional organic materials. Research is increasingly directed towards the tailored design of this compound derivatives with specific optoelectronic, magnetic, and self-assembly properties.

One of the key properties being exploited is fluorescence. Phenalene-derived architectures have been shown to exhibit intrinsic fluorescence, making them promising candidates for applications in organic light-emitting diodes (OLEDs), sensors, and bioimaging. acs.orgresearchgate.net The photophysical properties can be fine-tuned by introducing various substituents onto the phenalene core, allowing for the modulation of emission color and quantum efficiency.

Furthermore, the chemistry of the parent phenalenyl radical points towards applications in molecular magnetism and spintronics. nih.gov The open-shell nature of phenalenyl and its derivatives can lead to persistent neutral radicals. nih.gov The study of how these radicals interact and order in the solid state is a burgeoning area of research. For instance, the dimerization of substituted 1,3-diazaphenalenyl radicals has been shown to result in unique magnetic behavior in the crystalline state, including the observation of an excited triplet state. nih.gov The design of this compound derivatives that can be readily converted into stable radical species is a key strategy for developing novel molecule-based magnets and conductive materials.

Future work will likely involve incorporating the this compound motif into larger conjugated systems, such as polymers and dendrimers, to create materials with enhanced charge transport capabilities for applications in organic electronics.

Functional Property Structural Basis Potential Application Reference
FluorescenceExtended π-conjugated systemOLEDs, Sensors, Bioimaging acs.orgresearchgate.net
Molecular MagnetismFormation of persistent neutral radicalsSpintronics, Data Storage nih.gov

In Silico Design and Prediction of Novel this compound Derivatives and Their Properties

Computational chemistry has become an indispensable tool in modern chemical research, enabling the in silico design and prediction of molecular properties before their synthesis. This approach accelerates the discovery process, reduces experimental costs, and provides deep insights into structure-property relationships. For this compound, computational methods are crucial for predicting the electronic, optical, and magnetic properties of novel derivatives.

Quantum chemical calculations, for example, are employed to predict molecular geometries, orbital energies (HOMO/LUMO), and absorption/emission spectra. These predictions can guide synthetic chemists toward target molecules with desired characteristics, such as specific fluorescence colors or enhanced charge-transport properties. This predictive power was highlighted in the context of identifying the parent phenalene molecule in interstellar space, where quantum chemical calculations of its rotational parameters were essential for matching the observational data from radio astronomy. researchgate.netarxiv.org

Molecular docking and dynamics simulations, while more common in medicinal chemistry, can also be adapted to predict how phenalene-based molecules will interact with surfaces or self-assemble in the solid state. mdpi.comnih.gov This is particularly relevant for designing materials for organic electronics, where molecular packing significantly influences device performance. By simulating these interactions, researchers can pre-screen candidates for their potential to form well-ordered thin films.

The future of this area lies in the development of more accurate and efficient computational models, potentially incorporating machine learning and artificial intelligence, to screen vast virtual libraries of this compound derivatives and identify lead candidates for synthesis and experimental validation.

Computational Method Predicted Property Relevance Reference
Quantum Chemical CalculationsRotational parameters, Electronic structureIdentification of molecules, Prediction of optoelectronic properties researchgate.netarxiv.org
Molecular DockingIntermolecular interactionsDesign of self-assembling materials mdpi.comnih.gov

Interdisciplinary Studies: Bridging Organic Synthesis, Materials Science, and Theoretical Chemistry

The most exciting future developments in this compound chemistry will undoubtedly emerge from the synergy between different scientific disciplines. The journey of this molecule from a synthetic target to a functional material or an interstellar discovery inherently requires a multidisciplinary approach.

The collaboration between organic synthetic chemists and materials scientists is fundamental. Synthetic chemists develop the methods to create novel phenalene derivatives, while materials scientists characterize their physical properties and fabricate them into devices. This iterative cycle of design, synthesis, and testing is crucial for optimizing material performance. The development of phenalene-based fluorescent materials is a prime example of this successful interplay. acs.orgresearchgate.net

Similarly, the interface between theoretical chemistry and experimental work is vital. As seen in the astrophysical detection of phenalene, theoretical calculations provided the foundational data that enabled astronomers to identify the molecule's signature in the Taurus Molecular Cloud (TMC-1). researchgate.netarxiv.org This discovery not only has profound implications for our understanding of polycyclic aromatic hydrocarbon (PAH) chemistry in space but also showcases how computational predictions can guide experimental searches for new molecules in extreme environments. researchgate.netarxiv.org

Future research will see these collaborations deepen. The integration of organic synthesis, advanced spectroscopy, materials engineering, and high-level computational modeling will be essential to unlock the full potential of the this compound scaffold and translate its unique properties into next-generation technologies.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,3-Dihydro-1H-phenalene derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : A common synthesis route involves dissolving intermediates (e.g., 2-(di-n-propylamino)-5-methoxy-2,3-dihydro-1H-phenalene) in diethyl ether and treating with ethereal hydrogen chloride to form hydrochloride salts. Optimal yields (e.g., 66%) are achieved by controlling crystallization conditions (methanol/diethyl ether) and temperature (196°–197°C) . For derivatives targeting melatonin receptors, substituent positioning (e.g., 5-methoxy groups) is critical for binding affinity, requiring precise stoichiometric ratios and inert atmospheres to avoid side reactions .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Methodological Answer : Safety data sheets recommend storing the compound in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation. Use personal protective equipment (PPE) including gloves and goggles due to potential irritancy (GHS classification). Stability tests suggest avoiding exposure to moisture, strong acids/bases, and high temperatures (>150°C) to prevent decomposition .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming hydrogen environments and ring structure. Mass spectrometry (MS) with electron ionization (EI) provides molecular weight validation, while X-ray crystallography resolves stereochemical ambiguities in derivatives (e.g., melatonin receptor ligands) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., receptor subtype selectivity, cell line differences). A systematic approach includes:

  • Replicating experiments under standardized conditions (e.g., CHO cells for melatonin receptor binding assays).
  • Statistical meta-analysis of published IC₅₀ values to identify outliers.
  • Computational docking studies to correlate substituent effects (e.g., 2-amido groups) with binding affinity trends .

Q. What strategies optimize the selectivity of this compound-based ligands for specific biological targets?

  • Methodological Answer : Structure-activity relationship (SAR) studies highlight:

  • Substituent Engineering : Introducing electron-withdrawing groups (e.g., nitro) at position 5 enhances selectivity for MT₁ over MT₂ receptors.
  • Conformational Restriction : Rigidifying the phenalene core via methano-bridges (e.g., 1,3-methano derivatives) reduces off-target interactions .
  • Table : Key SAR Findings
DerivativeSubstituentTarget ReceptorSelectivity (MT₁/MT₂)
Compound A5-MethoxyMT₁12:1
Compound B2-AmidoMT₂1:8

Q. How do environmental factors (e.g., pH, light) affect the degradation pathways of this compound in aqueous solutions?

  • Methodological Answer : Accelerated stability studies under ICH guidelines reveal:

  • pH Sensitivity : Degradation rates increase in alkaline conditions (pH > 9), forming phenolic byproducts via ring-opening.
  • Photolytic Stability : UV light (254 nm) induces radical-mediated oxidation, necessitating amber glassware for storage .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the ecotoxicological impact of this compound?

  • Methodological Answer : Variations in test models (e.g., Daphnia magna vs. algae) and exposure durations explain discrepancies. For example:

  • Acute Toxicity : LC₅₀ values range from 10 mg/L (fish) to 50 mg/L (algae) due to differences in metabolic pathways.
  • Bioaccumulation : Log P values (~3.2) suggest moderate bioaccumulation potential, but field studies show negligible uptake in benthic organisms, likely due to sediment binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.